molecular formula C18H20ClN5 B11247802 4-chloro-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-chloro-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11247802
M. Wt: 341.8 g/mol
InChI Key: DOWHAWCSIFGUHF-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a tetrazole ring, a chlorinated aniline moiety, and a butyl chain substituted with a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole intermediate is then reacted with a butyl halide to introduce the butyl chain.

    Coupling with Aniline: The final step involves coupling the substituted tetrazole with 4-chloroaniline under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and the aniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Chloro-N-{2-[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butan-2-yl}aniline is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

4-chloro-N-[2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C18H20ClN5/c1-4-18(3,20-15-10-8-14(19)9-11-15)17-21-22-23-24(17)16-7-5-6-13(2)12-16/h5-12,20H,4H2,1-3H3

InChI Key

DOWHAWCSIFGUHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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